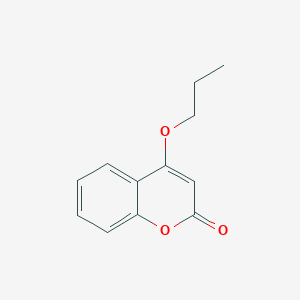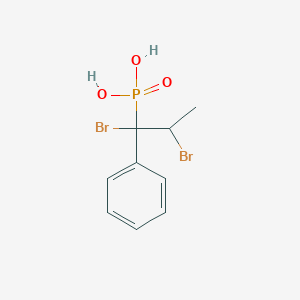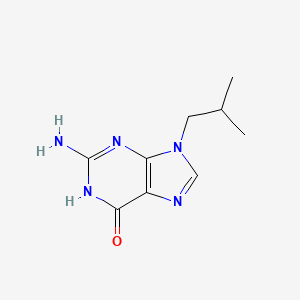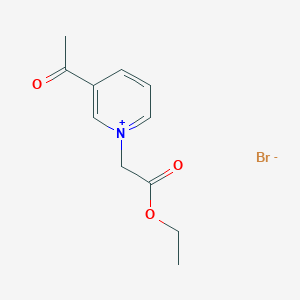
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is an organic compound characterized by its unique structure, which includes both ethenyl and ethynyl groups along with multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol typically involves multiple steps, including the formation of carbon-carbon bonds through reactions such as alkylation, alkenylation, and alkynylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and distillation, ensures the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity to these targets are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-one
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-amine
Uniqueness
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
| 90316-04-4 | |
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol |
InChI |
InChI=1S/C17H26O/c1-8-16(7,12-10-14(3)4)17(18,9-2)13-11-15(5)6/h2,8,10-11,18H,1,12-13H2,3-7H3 |
InChI-Schlüssel |
GWJAUSRIBGUIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C=C)C(CC=C(C)C)(C#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)


